molecular formula C30H42O7 B1674552 Laulimalide CAS No. 115268-43-4

Laulimalide

Cat. No.: B1674552
CAS No.: 115268-43-4
M. Wt: 514.6 g/mol
InChI Key: MSBQEQDLFWWWMV-XZZGLLCESA-N
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Mechanism of Action

Target of Action

Laulimalide, also known as Fijianolide B, primarily targets microtubules . Microtubules are fibrillar structures that play a crucial role in cellular processes including transport, signaling, and mitosis . They are composed of tubulin, a heterodimer of closely related and tightly linked globular α- and β-tubulin proteins .

Mode of Action

This compound acts as a microtubule stabilizer . It significantly enhances the density of interphase microtubules and elicits the generation of abnormal mitotic spindles and microtubule bundles . This interaction with microtubules leads to changes in their dynamics, affecting cell division and other cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule dynamics . By stabilizing microtubules, this compound disrupts the dynamic equilibrium between free and polymerized tubulin . This disruption can lead to the formation of aberrant, but structurally distinct mitotic spindles .

Pharmacokinetics

Like many marine-derived macrolides, it is expected to have unique pharmacokinetic properties that may impact its bioavailability .

Result of Action

The stabilization of microtubules by this compound leads to mitotic arrest , micronuclei formation , and apoptosis . These molecular and cellular effects disrupt the normal cell cycle, which can be particularly effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the chemical and biological diversity of the marine environment, where this compound is derived, contributes to its unique bioactivity

Safety and Hazards

Laulimalide has shown to exhibit only minimal tumor growth inhibition in vivo and was accompanied by severe toxicity and mortality . The unfavorable efficacy to toxicity ratio in vivo suggests that this compound may have limited value for development as a new anticancer therapeutic agent .

Biochemical Analysis

Biochemical Properties

Laulimalide has been shown to bind to β-tubulin and stabilize microtubules . This interaction with tubulin is critical for its role in biochemical reactions. The binding sites, binding modes, and binding affinities of this compound with respect to tubulin have been the subject of extensive research .

Cellular Effects

This compound exhibits unique cellular effects. It increases the density of cellular microtubules and causes the formation of microtubule bundles and abnormal mitotic spindles . These changes culminate in mitotic arrest and initiation of apoptosis . This compound is also a potent inhibitor of cellular proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with tubulin . It stabilizes microtubules by binding to β-tubulin . This binding prevents microtubule depolymerisation, thereby inhibiting mitotic processes that rely on microtubule depolymerisation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits dose-dependent effects on microtubule behavior . At concentrations above 100 nM, this compound stabilizes microtubules, but at concentrations between 50 and 100 nM, it destabilizes microtubules .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, research has shown that this compound is a potent inhibitor of cell proliferation, suggesting that its effects would vary with different dosages .

Subcellular Localization

This compound’s subcellular localization is closely tied to the microtubule network due to its role as a microtubule-stabilizing agent . It binds to tubulin, a key component of microtubules, suggesting that it localizes to areas of the cell where microtubules are present .

Properties

IUPAC Name

(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBQEQDLFWWWMV-XZZGLLCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893501
Record name Laulimalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115268-43-4
Record name Laulimalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115268-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laulimalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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